Anisole-d8
CAS No.: 54887-54-6
Cat. No.: VC20856095
Molecular Formula: C7H8O
Molecular Weight: 116.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54887-54-6 |
|---|---|
| Molecular Formula | C7H8O |
| Molecular Weight | 116.19 g/mol |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene |
| Standard InChI | InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D |
| Standard InChI Key | RDOXTESZEPMUJZ-JGUCLWPXSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H] |
| SMILES | COC1=CC=CC=C1 |
| Canonical SMILES | COC1=CC=CC=C1 |
Introduction
Anisole-d8, chemically identified as 1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene, is a deuterated form of anisole (methoxybenzene) in which all hydrogen atoms have been replaced with deuterium. This isotopic substitution creates a compound with identical chemical properties to regular anisole but with spectroscopic differences that make it valuable for numerous analytical applications. The compound has a molecular formula of C7D8O and a molecular weight of 116.19 g/mol, with deuterium atoms strategically positioned throughout both the aromatic ring and methoxy group . As a deuterated compound, it belongs to a specialized category of laboratory chemicals primarily designed for spectroscopic reference and analytical purposes rather than for general synthetic applications.
The compound is also known by several synonyms including 6-(Methoxy-d3)-benzene-1,2,3,4,5-d5, Methoxy-d3-benzene-d5, Perdeuteroanisole, and Methoxybenzene-d8 . Its structure features a benzene ring with all five hydrogen atoms replaced by deuterium atoms, and a methoxy group (-OCH3) where all three hydrogen atoms on the methyl group have likewise been substituted with deuterium. This complete deuteration pattern is reflected in its IUPAC name and contributes to its specialized functions in analytical chemistry.
Chemical Properties and Structural Characteristics
Physical and Chemical Properties
Anisole-d8 exhibits similar physical properties to its non-deuterated counterpart, though with subtle differences due to the isotopic substitution. It is typically available as a neat liquid with high purity specifications, often 98% atom % D with a minimum 98% chemical purity . The exact mass of anisole-d8 is 116.107729 g/mol, slightly higher than regular anisole due to the mass difference between hydrogen and deuterium atoms . Like standard anisole, the deuterated version is classified as a flammable liquid and vapor, requiring appropriate safety measures during handling and storage.
Structural Identification
The structure of anisole-d8 can be precisely defined using several chemical identifiers as shown in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 54887-54-6 |
| Molecular Formula | C7D8O |
| Molecular Weight | 116.19 g/mol |
| InChI | InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D |
| InChIKey | RDOXTESZEPMUJZ-JGUCLWPXSA-N |
| SMILES | [2H]c1c([2H])c([2H])c(OC([2H])([2H])[2H])c([2H])c1[2H] |
These identifiers confirm the complete deuteration pattern of anisole-d8, with all hydrogens in both the aromatic ring and methoxy group substituted with deuterium atoms . This precise structural definition is critical for researchers working with this compound, as it ensures the material's suitability for specialized analytical applications requiring deuterium labeling.
Synthesis and Production Methods
Synthetic Approaches
Applications in Research and Industry
Spectroscopic Applications
Anisole-d8 serves as a crucial tool in nuclear magnetic resonance (NMR) spectroscopy, where deuterated compounds play essential roles as internal standards, solvents, or reference materials. The complete deuteration pattern eliminates hydrogen signals that would otherwise appear in proton NMR spectra, allowing researchers to focus on signals from the compounds under investigation without interference. This property makes anisole-d8 particularly valuable in structural studies of complex organic molecules.
In addition to NMR applications, anisole-d8 has been utilized in resonance-enhanced multiphoton ionization (REMPI) spectroscopy studies. Research has compared the REMPI spectra of anisole-h8, anisole-d3, and anisole-d8 to assign fundamental vibrations of anisole in its electronic ground state . These spectroscopic investigations provide valuable insights into molecular structure and vibrational behavior that can inform broader understanding of aromatic ether compounds.
Biochemical and Pharmaceutical Research
In biochemical contexts, anisole-d8 serves as an important tool for proteomics research and studies of drug metabolism . The isotopic labeling provides a way to trace molecular transformations and interactions within biological systems. When administered in vivo, anisole-d8 undergoes enzymatic metabolism to form other compounds, which can then interact with additional molecules to initiate various biochemical and physiological effects .
Although the exact mechanisms of action for anisole-d8 in biological systems remain somewhat mysterious, it is believed to be involved in regulating cell signaling pathways and gene expression, potentially exerting significant influence on cellular processes . This makes it valuable for investigating metabolic pathways, enzyme kinetics, and the development of new pharmaceutical compounds and drugs.
| Supplier | Catalog Number | Available Quantities | Purity Specifications |
|---|---|---|---|
| Santa Cruz Biotechnology | sc-257090 | 100 mg | Not specified |
| LGC Standards | CDN-D-1024 | Not specified | 98 atom % D, min 98% Chemical Purity |
| Vulcanchem | VC20856095 | Not specified | Not specified |
| CymitQuimica | TR-A673903 | 100 mg, 250 mg, 1 g | Not specified |
These commercial products typically feature specialized packaging and handling instructions relevant to the compound's physical properties and safety requirements .
| Supplier | Quantity | Price |
|---|---|---|
| Santa Cruz Biotechnology | 100 mg | $170.00 |
| CymitQuimica | 100 mg | €213.00 |
| CymitQuimica | 250 mg | €408.00 |
| CymitQuimica | 1 g | €1,103.00 |
This pricing structure indicates substantial value per unit mass, positioning anisole-d8 as a specialty research chemical rather than a bulk industrial material . The relatively high cost compared to non-deuterated anisole reflects the additional complexity and resources involved in isotopic substitution processes.
Spectroscopic Characteristics and Research Findings
Infrared Spectroscopy
These spectral characteristics make anisole-d8 valuable for infrared reference libraries and as an internal standard for certain analytical applications. The compound's FTIR spectrum is documented in spectral databases, providing researchers with reference data for comparative studies .
REMPI Spectroscopy Research
Research involving resonance-enhanced multiphoton ionization (REMPI) spectroscopy has examined anisole-d8 alongside anisole-h8 (standard anisole) and anisole-d3 (partially deuterated anisole). These studies have provided important insights into the fundamental vibrations of anisole in its electronic ground state . The comparison of these different isotopologues allows researchers to make definitive assignments of vibrational modes and better understand the molecular dynamics of aromatic ethers.
Although the search results don't provide the complete findings of these spectroscopic investigations, they indicate that such research has contributed to the scientific understanding of anisole's vibrational properties and electronic structure, with implications for broader aromatic chemistry research .
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